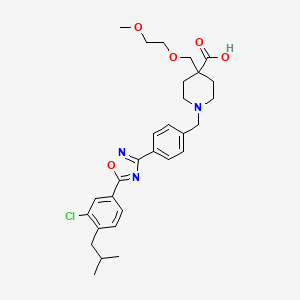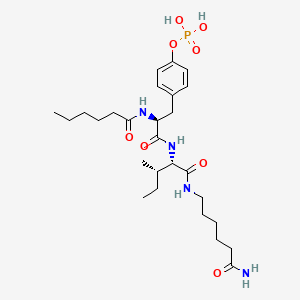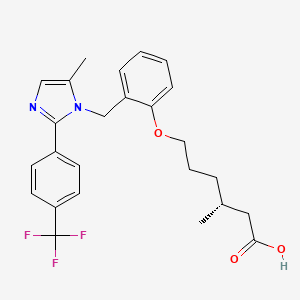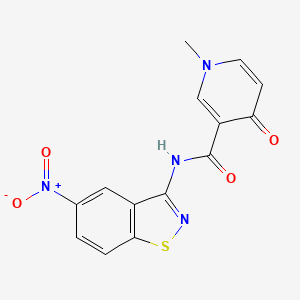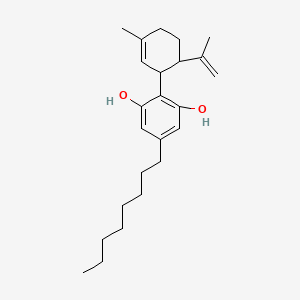
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexene ring substituted with a methyl and a prop-1-en-2-yl group, connected to a benzene ring that bears octyl and diol substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol can be achieved through a multi-step process involving several key reactions:
Formation of the Cyclohexene Ring: The initial step involves the cyclization of a suitable diene precursor under acidic conditions to form the cyclohexene ring. This can be achieved using a Diels-Alder reaction.
Substitution Reactions: The methyl and prop-1-en-2-yl groups are introduced via electrophilic substitution reactions. Common reagents for these steps include methyl iodide and prop-1-en-2-yl bromide, with a strong base such as sodium hydride to facilitate the reaction.
Coupling with Benzene Ring: The cyclohexene derivative is then coupled with a benzene ring bearing the octyl and diol substituents. This can be done using a Suzuki coupling reaction, where a palladium catalyst and a suitable base are employed.
Hydroxylation: The final step involves the hydroxylation of the benzene ring to introduce the diol groups. This can be achieved using a hydroxylation reagent such as osmium tetroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and substitution reactions, as well as advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens (chlorine, bromine) and strong bases (sodium hydride, potassium tert-butoxide) are commonly employed.
Major Products
Oxidation: Quinones, carboxylic acids, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases associated with oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It may modulate the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit pro-inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol: Similar structure but with a pentyl group instead of an octyl group.
2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-hexylbenzene-1,3-diol: Similar structure but with a hexyl group instead of an octyl group.
Uniqueness
The uniqueness of 2-(3-Methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the octyl group can influence its lipophilicity and interaction with biological membranes, potentially enhancing its bioavailability and efficacy in therapeutic applications.
Properties
Molecular Formula |
C24H36O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-octylbenzene-1,3-diol |
InChI |
InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-19-15-22(25)24(23(26)16-19)21-14-18(4)12-13-20(21)17(2)3/h14-16,20-21,25-26H,2,5-13H2,1,3-4H3 |
InChI Key |
HXPWAXPFMKPESR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


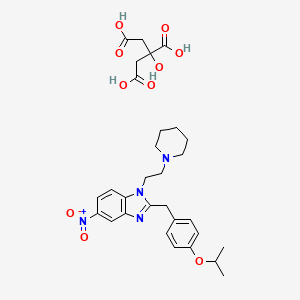
![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methane](/img/structure/B10829922.png)

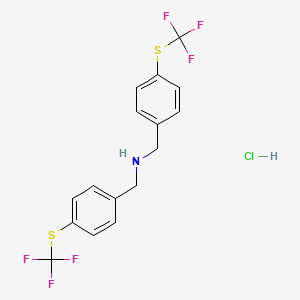
![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)
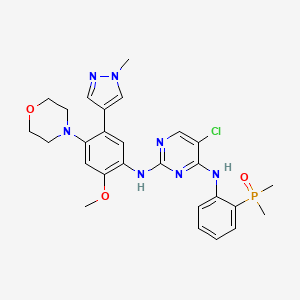
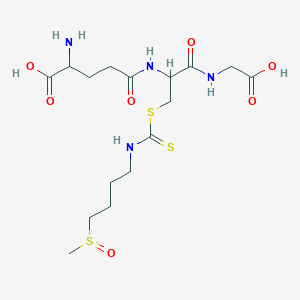
![1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine](/img/structure/B10829981.png)
![2-(Ethoxymethyl)-1h-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B10830005.png)

